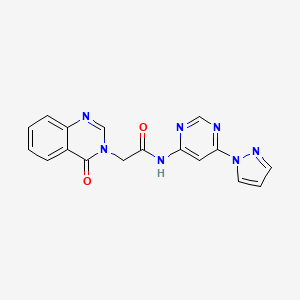
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is a complex organic compound that contains several heterocyclic rings, including a pyrazole, a pyrimidine, and a quinazolinone . The molecule has a molecular formula of C17H13N7O2 and a molecular weight of 347.338.
Molecular Structure Analysis
The compound contains several functional groups, including an amide, a pyrazole ring, a pyrimidine ring, and a quinazolinone ring. These groups can participate in various chemical reactions and may contribute to the compound’s biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds such as 4-hydroxy-2-quinolones have been shown to react with various reagents to form fused heterocycles .Scientific Research Applications
Antioxidant Activity
A study on pyrazole-acetamide derivatives, including compounds structurally related to the one , explored their role in forming coordination complexes with antioxidant properties. These complexes exhibited significant antioxidant activity, highlighting the potential of such compounds in this domain (Chkirate et al., 2019).
Antimicrobial Activity
Another research focus has been on the antimicrobial properties of related heterocyclic compounds. For instance, studies have synthesized and evaluated compounds incorporating the pyrazole-acetamide moiety for their antimicrobial efficacy, indicating a potential application in developing new antimicrobial agents (Bondock et al., 2008).
Solvent-Free Synthesis of Heterocycles
There's also research on the solvent-free synthesis of various heterocycles, including those related to the compound . This method of synthesis is significant for its environmental benefits and efficiency (Martins et al., 2009).
Insecticidal Properties
Another application is in the field of insecticides. A study synthesized various heterocycles, including ones structurally similar to the specified compound, and assessed their insecticidal activity against certain pests (Fadda et al., 2017).
Antitumor and Antifungal Activities
Novel quinazolinone derivatives, including compounds related to the specified compound, have been synthesized and screened for their potential antitumor and antifungal activities. This indicates the possible application of these compounds in the treatment of cancers and fungal infections (El-bayouki et al., 2011).
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-16(9-23-11-20-13-5-2-1-4-12(13)17(23)26)22-14-8-15(19-10-18-14)24-7-3-6-21-24/h1-8,10-11H,9H2,(H,18,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZWLFCDWWUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]acetamide](/img/structure/B2686015.png)
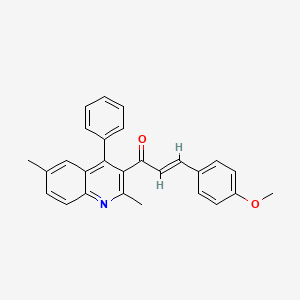



![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride](/img/structure/B2686023.png)
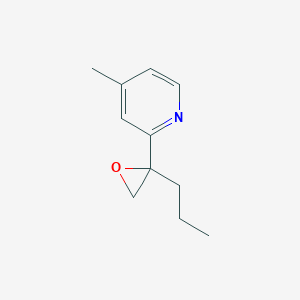

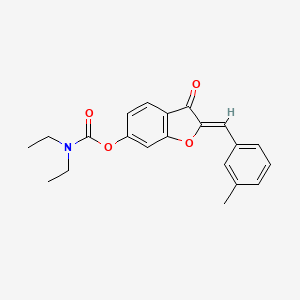

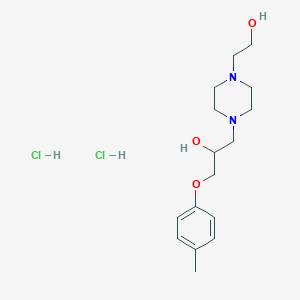
![N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2686032.png)
![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)